molecular formula C18H19BN2O3 B13728098 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine

Cat. No.: B13728098
M. Wt: 322.2 g/mol
InChI Key: GOMJPLWLFBFJGW-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine is a complex organic compound that features a boronic ester group and an oxazolo[5,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine typically involves the following steps:

    Formation of the Boronic Ester Group: This can be achieved by reacting 4-bromo-phenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures.

    Coupling with Oxazolo[5,4-b]pyridine: The boronic ester is then coupled with oxazolo[5,4-b]pyridine using a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: Coupled products with different aryl or alkyl groups.

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and organic materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The oxazolo[5,4-b]pyridine moiety can interact with biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Uniqueness

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine is unique due to the combination of the boronic ester group and the oxazolo[5,4-b]pyridine moiety. This combination provides the compound with distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C18H19BN2O3

Molecular Weight

322.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C18H19BN2O3/c1-17(2)18(3,4)24-19(23-17)13-9-7-12(8-10-13)15-21-14-6-5-11-20-16(14)22-15/h5-11H,1-4H3

InChI Key

GOMJPLWLFBFJGW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)N=CC=C4

Origin of Product

United States

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